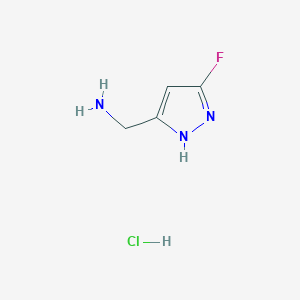

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDOUGCTYZTBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Attachment of the Methanamine Group: The methanamine group is introduced through nucleophilic substitution reactions, often using methanamine or its derivatives.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrazole carboxylic acids.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

Research indicates that (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride exhibits anti-inflammatory and anticancer properties. Studies have shown that it can modulate enzyme activity and receptor binding, leading to altered cellular signaling pathways that may reduce inflammation or inhibit tumor growth.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that this compound inhibits the activity of specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. Molecular docking studies suggest that it effectively binds to the active sites of these enzymes, providing insights into its mechanism of action.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a valuable building block in organic synthesis. Its unique structure allows for various modifications to create derivatives with enhanced biological activity or novel properties.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (5-fluoro-3-phenyl-1H-pyrazole-4-carboxylic acid) | Carboxylic acid group | Anti-inflammatory |

| (5-fluoro-1H-pyrazol-3-yl)methanol | Hydroxyl group | Antimicrobial |

| (5-fluoro-1H-pyrazol-3-yl)acetic acid | Acetic acid group | Anticancer |

Biological Studies

Enzyme Inhibition Studies

The compound has been used in studies focusing on enzyme inhibition, particularly targeting pathways involved in cancer progression. The results indicate that it may inhibit key enzymes, thereby affecting tumor cell proliferation .

Case Study: Anticancer Activity

In a study assessing the anticancer efficacy against human tumor cells, this compound exhibited significant cytotoxic effects, with mean growth inhibition values indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. The methanamine group allows for covalent bonding with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in heterocyclic cores, substituents, and physicochemical properties. Below is a comparative analysis:

Key Differences and Implications

Fluorine vs. Chlorophenyl-thiazole derivatives (e.g., ) exhibit higher molecular weights and melting points due to sulfur’s polarizability and chlorine’s mass .

Heterocyclic Core :

- Pyrazole (two adjacent nitrogen atoms) vs. thiazole (nitrogen and sulfur): Pyrazoles are more electron-deficient, influencing hydrogen bonding and solubility. Thiazoles may confer distinct pharmacokinetic profiles due to sulfur’s electronegativity .

Cost and Accessibility: The fluorinated pyrazole derivative is notably more expensive ($675/100 mg) than thiazole-based analogs, reflecting fluorine’s challenging incorporation and niche applications .

Research and Application Insights

- Fluorine’s Role: Fluorine enhances metabolic stability and bioavailability in drug candidates, making the target compound advantageous over non-fluorinated analogs like the phenyl-substituted pyrazole .

- Thiazole vs. Pyrazole : Thiazole derivatives () are often explored for antimicrobial activity, whereas pyrazole derivatives are prioritized in kinase inhibitor design due to their planar geometry .

Biological Activity

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride is a pyrazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Target Interactions

Pyrazole derivatives, including this compound, are known to interact with various biological targets. They exhibit high affinity for multiple receptors and enzymes, influencing several biochemical pathways. Notably, they can inhibit enzymes involved in nucleic acid synthesis, which is crucial for viral replication and cell proliferation .

Biochemical Pathways

The compound's mechanism can lead to significant cellular effects. For instance, it has been shown to inhibit viral replication, thereby reducing viral loads in infected cells. This action suggests potential applications in antiviral therapies.

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example, compounds derived from pyrazole scaffolds have shown IC50 values as low as 0.28 µM against cancer cell lines such as MCF7 and A549 .

- Anti-inflammatory Properties : Research indicates that related pyrazole compounds possess anti-inflammatory properties with IC50 values comparable to established anti-inflammatory drugs like diclofenac. For instance, some derivatives displayed IC50 values ranging from 60.56 to 69.15 μg/mL against inflammatory pathways .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar pyrazole derivatives:

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives:

- Anticancer Screening : A study evaluated the anticancer potential of various pyrazole derivatives against MCF7 and A549 cell lines, revealing that certain compounds exhibited significant cytotoxicity with IC50 values below 0.5 µM, indicating strong potential for development as anticancer agents .

- Anti-inflammatory Assays : Another study assessed the anti-inflammatory activity of pyrazole derivatives using animal models, demonstrating that some compounds significantly reduced edema and inflammation markers compared to control groups .

Q & A

Q. What are the critical safety protocols for handling this hydrochloride salt in aqueous solutions?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors during dissolution.

- PPE : Acid-resistant gloves and goggles to prevent skin/eye contact.

Safety data sheets for related compounds emphasize these precautions .

Comparative Analysis

Q. How do structural analogs with trifluoromethyl or bromo substituents differ in reactivity and bioactivity?

- Methodological Answer :

- Trifluoromethyl analogs : Higher lipophilicity improves membrane permeability but may reduce solubility.

- Bromo analogs : Serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura) to diversify derivatives.

Biological assays show fluorine’s superiority in target engagement over bulkier halogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.